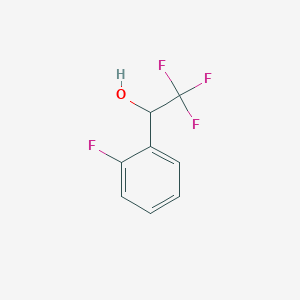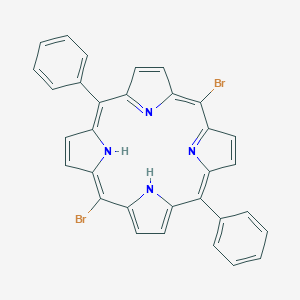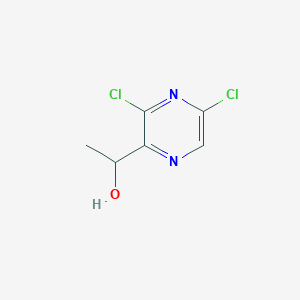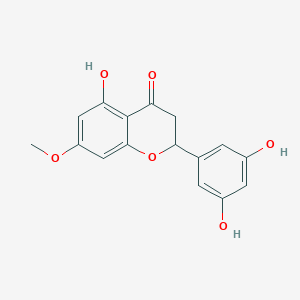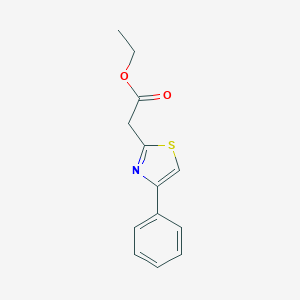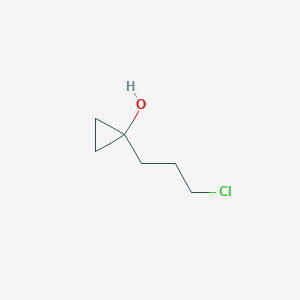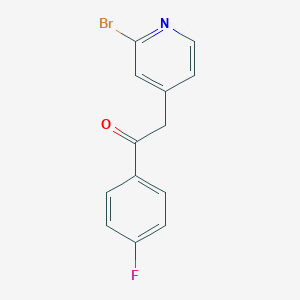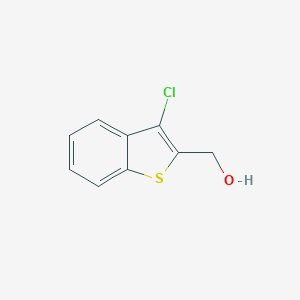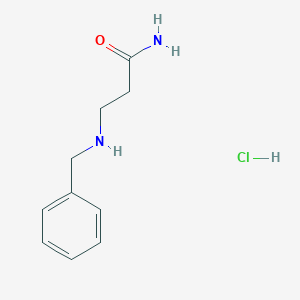
Methyl 6-bromo-5-methoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-bromo-5-methoxypicolinate” is a chemical compound with the IUPAC name “methyl 6-bromo-5-methoxy-2-pyridinecarboxylate”. It has a molecular weight of 246.06 . The compound is typically stored in a refrigerator and is available in a white to yellow solid form .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-5-methoxypicolinate” is1S/C8H8BrNO3/c1-12-6-4-3-5 (8 (11)13-2)10-7 (6)9/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 6-bromo-5-methoxypicolinate” is a white to yellow solid . It has a molecular weight of 246.06 . The compound’s InChI code is1S/C8H8BrNO3/c1-12-6-4-3-5 (8 (11)13-2)10-7 (6)9/h3-4H,1-2H3 .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Telescoping Process in Drug Discovery : A key intermediate in drug discoveries, related to Methyl 6-bromo-5-methoxypicolinate, was synthesized through an improved process, reducing isolation steps and increasing yield, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Antioxidant Activity of Marine Algae : Research on marine red algae, Rhodomela confervoides, led to the isolation of bromophenols with significant antioxidant activity, suggesting potential for food preservation and pharmaceutical applications (Li et al., 2011).
Antimicrobial and Anti-inflammatory Compounds : Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized, showing potent antibacterial activity and promising anti-inflammatory effects, indicating their potential in developing new therapeutic agents (Al-Abdullah et al., 2014).
Tubulin Polymerization Inhibitors : Compounds featuring a 6-methoxyquinoline moiety were synthesized and evaluated as inhibitors of steroid 5alpha reductases, with implications for cancer research and treatment development (Baston et al., 2000).
Novel Fluorescent Dyes for Biological Applications
- Fluorescent Indicators for Halide Ions : Development of fluorescent halide-sensitive quinolinium dyes, with potential applications in physiological measurements and biological halide-sensing (Geddes et al., 2001).
Organic Synthesis Methodologies
Efficient Synthesis of Bromophenols : Studies on the synthesis of bromophenols and their derivatives from the marine red alga Rhodomela confervoides, showcasing methodologies for creating compounds with radical scavenging activity, which is vital for developing natural antioxidants (Li et al., 2012).
Microwave-Assisted Cleavage of Methyl Phenyl Ethers : A novel method for rapid demethylation of methyl phenyl ethers, important for synthesizing desmethyl precursors and removing protecting groups in pharmaceutical chemistry (Fredriksson & Stone-Elander, 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 6-bromo-5-methoxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDJWOBRSKPSMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446516 |
Source


|
| Record name | Methyl 6-bromo-5-methoxypicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-5-methoxypicolinate | |
CAS RN |
170235-18-4 |
Source


|
| Record name | Methyl 6-bromo-5-methoxypicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

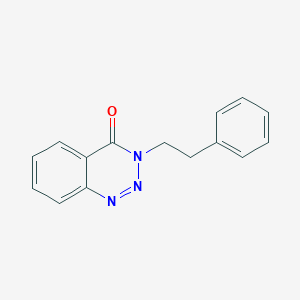

![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)

